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Introduction

BR102375 is a novel, non-thiazolidinedione (non-TZD) full agonist of the peroxisome
proliferator-activated receptor-gamma (PPARYy), identified as a potential therapeutic agent for
type 2 diabetes.[1] Developed by Boryung Pharmaceuticals Co. Ltd., this compound, also
known as compound 18, emerged from structure-activity relationship (SAR) studies of the lead
compound BR101549.[1][2] BR102375 has demonstrated a potent glucose-lowering effect in
diabetic rodent models, comparable to the established drug Pioglitazone.[1][2] This whitepaper
provides a technical guide to the discovery, mechanism of action, and preclinical evaluation of
BR102375 based on publicly available data.

Discovery and Synthesis

BR102375 was developed through a bioisosteric approach to modify its lead compound,
BR101549, with the goal of improving metabolic stability.[1] The chemical structure of
BR102375 is characterized by an oxadiazole moiety.[1] Its formal chemical name and CAS
number are:
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Compound Identifier Chemical Structure Information

BR102375 CAS Number: 2366255-59-4

Molecular Formula: C31H34NeO

Synthesis of BR102375

A detailed, step-by-step experimental protocol for the chemical synthesis of BR102375 is not
publicly available in the reviewed literature. The primary research article alludes to its synthesis
from the lead compound BR101549 through SAR efforts but does not provide specific reaction
conditions, reagents, or purification methods.[1]

Mechanism of Action and Signaling Pathway

BR102375 functions as a full agonist of PPARY, a nuclear receptor that is a master regulator of
adipogenesis, glucose homeostasis, and lipid metabolism.[1] Upon activation by a ligand such
as BR102375, PPARYy forms a heterodimer with the retinoid X receptor (RXR). This complex
then binds to specific DNA sequences known as peroxisome proliferator response elements
(PPRES) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPARy by BR102375 leads to the induction of genes involved in glucose and
lipid metabolism, which underlies its therapeutic effect in type 2 diabetes.[1] X-ray co-crystal
analysis has revealed that BR102375's binding mode to the PPARY ligand-binding domain
(LBD) is distinct from its lead compound, BR101549, and more closely resembles that of
traditional TZD full agonists.[1][2]
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Figure 1: PPARYy Signaling Pathway Activated by BR102375.
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Preclinical Evaluation and Quantitative Data

BR102375 has undergone both in vitro and in vivo preclinical assessments to characterize its
efficacy and pharmacological profile.

In Vitro Activity

The in vitro activity of BR102375 was evaluated to determine its potential to activate PPARy
and induce the expression of downstream target genes. The key findings from these
assessments are summarized below.

Result for .
Assay Parameter Comparison Reference
BR102375
PPARYy Comparable to
o ECso 0.28 uM o [1]
Activation Assay Pioglitazone
PPARYy ] Comparable to
o Amax Ratio 98% o [1]
Activation Assay Pioglitazone

Note: Detailed experimental protocols for the specific assays used to generate this data,
including the PPARY transactivation assay and gene expression analyses, were not available in
the reviewed literature.

In Vivo Efficacy

The glucose-lowering effects of BR102375 were demonstrated in diabetic rodent models. While
the compound successfully reduced blood glucose levels, it did not produce the anticipated
suppression of weight gain that is a common side effect of some PPARy agonists.[1][2]

Note: The detailed protocol for the in vivo studies, including the specific diabetic rodent model,
dosing regimen, and methods for glucose and weight monitoring, is not publicly available.

Experimental Workflow for Discovery

The discovery of BR102375 followed a structured drug discovery workflow, beginning with a
lead compound and progressing through chemical modification and biological characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [BR102375: A Technical Overview of a Novel Non-TZD
PPARYy Full Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12424344+#discovery-and-synthesis-of-br102375]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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